2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside
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Overview
Description
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C17H19NO10. It is a derivative of xylopyranoside, featuring a nitrophenyl group and three acetyl groups. This compound is widely used in biomedicine and drug development, particularly for its role in synthesizing diverse compounds.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes, particularly glycosidases and glucosyltransferases .
Mode of Action
It is known to be an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds .
Pharmacokinetics
Its molecular weight (39733) and solubility in chloroform and ethyl acetate suggest that it may have good bioavailability.
Result of Action
It is known to be a versatile compound in the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments .
Action Environment
It is recommended to store the compound at -20° c to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is known for its role in biochemical reactions, particularly as a substrate for glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with enzymes such as beta-xylosidase, which catalyzes the hydrolysis of beta-D-xylopyranosides into xylose and other products. The interaction between this compound and beta-xylosidase is crucial for studying the enzyme’s activity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by beta-xylosidase can lead to changes in the levels of xylose, impacting metabolic pathways and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with glycosidase enzymes. The compound binds to the active site of beta-xylosidase, where it undergoes hydrolysis to release xylose and 2-nitrophenol. This enzymatic reaction is essential for understanding the catalytic mechanism of beta-xylosidase and other related enzymes. Additionally, the presence of acetyl groups in the compound enhances its stability and solubility, facilitating its use in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to higher temperatures or light can lead to degradation. Over time, the hydrolysis of the compound by glycosidases can result in the accumulation of reaction products, which may influence subsequent biochemical assays. Long-term studies have shown that the compound maintains its activity and specificity under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound is hydrolyzed by beta-xylosidase to produce xylose and 2-nitrophenol, which can enter various metabolic pathways. Xylose is further metabolized through the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate, essential for cellular redox balance and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, it accumulates in specific compartments where it interacts with glycosidases and other biomolecules, influencing its biochemical activity .
Preparation Methods
The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl xylopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The process involves the protection of hydroxyl groups in the xylopyranoside moiety by acetylation, resulting in the formation of the tri-O-acetyl derivative .
Chemical Reactions Analysis
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent xylopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Scientific Research Applications
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a reagent for the synthesis of various glycosides and other complex molecules.
Biology: It is used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: The compound is utilized in drug development, especially for creating drugs targeting oncological, diabetic, and neurogenic ailments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can be compared with other similar compounds such as:
Methyl p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucouronate: Used in carbohydrate chemistry and glycoside synthesis.
2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside: Another derivative used in similar applications but with a different sugar moiety.
The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for certain biochemical applications and synthetic pathways.
Properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQRDKQQIICFV-TWMKSMIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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